The synthesis of ibrutinib M34 involves its formation through metabolic processes rather than direct chemical synthesis. Specifically, when ibrutinib is administered, it undergoes oxidation by cytochrome P450 enzymes in the liver. The process typically involves:
Technical details regarding the synthesis focus on optimizing conditions such as enzyme concentrations and incubation times to maximize yield and purity of the metabolite.
The molecular structure of ibrutinib M34 can be characterized by its molecular formula and structural features. Ibrutinib itself has a molecular formula of C_19H_20N_6O_2S. The specific structural changes that occur during its metabolism to form M34 involve oxidation reactions that modify functional groups within the molecule.
Ibrutinib M34 is primarily formed through oxidation reactions catalyzed by cytochrome P450 enzymes. The key reactions include:
Technical details regarding these reactions indicate that they are complex and can vary based on individual metabolic rates influenced by genetic factors or concurrent medications .
Ibrutinib functions by irreversibly binding to Bruton's tyrosine kinase, inhibiting its activity. This inhibition disrupts B-cell receptor signaling pathways crucial for B-cell survival and proliferation. The mechanism can be summarized as follows:
The formation of metabolites like M34 may also play a role in modulating this action or contributing to pharmacokinetics .
Ibrutinib exhibits several notable physical and chemical properties:
Relevant data also indicate that specific polymorphs exist for ibrutinib, with Form A being the most thermodynamically stable .
Ibrutinib M34, while primarily a metabolite, contributes significantly to understanding the pharmacodynamics and pharmacokinetics of ibrutinib therapy. Its applications include:
Ibrutinib undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The metabolite M34 arises through a distinct piperidine ring opening pathway, where ibrutinib’s piperidine moiety is oxidatively cleaved and reduced to a primary alcohol. This transformation is catalyzed specifically by CYP3A4/5, as demonstrated in studies using single-donor human liver microsomes (HLMs) and primary human hepatocytes. In these systems, M34 formation correlated strongly (r > 0.85) with midazolam 1ʹ-hydroxylase activity—a benchmark for CYP3A functional activity—and with CYP3A4 protein abundance quantified via targeted proteomics [1] [2].
The kinetics of M34 generation follow Michaelis-Menten saturation, with an apparent K~m~ of 15–20 µM in HLMs, indicating moderate substrate affinity. Notably, CYP3A5 contributes significantly to this pathway in donors expressing this polymorphic enzyme (CYP3A5 expressers), though its impact is secondary to CYP3A4 due to lower hepatic expression [1] [4].
Table 1: Enzymatic Parameters for Ibrutinib Metabolite Formation in Human Liver Microsomes
Metabolite | Primary Pathway | CYP3A4 K~m~ (µM) | Correlation with Midazolam 1ʹ-OH (r) |
---|---|---|---|
M34 | Piperidine ring opening | 18.2 ± 3.1 | 0.89 |
M37 | Acrylamide epoxidation | 8.7 ± 1.9 | 0.92 |
M25 | Carboxylic acid formation | 22.5 ± 4.3 | 0.85 |
Data derived from incubations with 5 µM ibrutinib in 20 donor HLMs [1].
M34 represents one of three dominant CYP3A-driven oxidative metabolites, alongside:
Structurally, M34 retains the pyrazolopyrimidine core but lacks the intact piperidine-acrylamide chain critical for covalent BTK binding. Consequently, M34 exhibits negligible kinase inhibitory activity (<1% of ibrutinib’s potency) [4] [8]. Metabolite kinetics further distinguish M34: it is an intermediate metabolite with a plasma half-life of ~6 hours in humans, whereas M37 is stable, and M25 accumulates due to slow renal excretion [3]. In hepatocyte incubations, M34 formation rates are 30% lower than M37 but 2-fold higher than M25, reflecting its position as a precursor in the oxidative cascade [1].
Table 2: Functional and Pharmacokinetic Properties of Major Ibrutinib Metabolites
Metabolite | BTK Inhibition Relative to Ibrutinib | Elimination Half-life (h) | Formation Rate in Hepatocytes (pmol/min/mg) |
---|---|---|---|
M34 | <1% | ~6 | 42.3 ± 8.7 |
M37 | ~6.7% | >24 | 60.1 ± 12.4 |
M25 | Not detectable | ~48 | 19.8 ± 5.2 |
Data compiled from human hepatocyte studies and pharmacodynamic assessments [1] [3] [4].
CYP3A activity exhibits significant age-dependent maturation, profoundly impacting M34 synthesis. Studies using matched hepatocytes and plasma from 15 cadaveric donors revealed that hepatic CYP3A activity (measured by midazolam 1ʹ-hydroxylation) and M34 formation are minimal in infants (≤1 year) due to immature enzyme expression. After excluding an infant donor, strong correlations emerged between plasma 4β-hydroxycholesterol/cholesterol (4β-HC/cholesterol) ratio—a validated endogenous biomarker of hepatic CYP3A activity—and M34 formation (r = 0.62–0.67) in donors aged >1 year [1] [2] [5].
The ontogeny of CYP3A4 lags behind other drug-metabolizing enzymes, reaching 50% of adult activity by age 2 and full maturity by adolescence. Consequently, M34 synthesis capacity is markedly reduced in pediatric populations compared to adults, independent of body weight adjustments. This variation complicates pharmacokinetic predictions in younger patients, necessitating biomarker-guided dosing strategies. The plasma 4β-HC/cholesterol ratio demonstrates promise as a noninvasive tool to estimate CYP3A-mediated ibrutinib metabolism (including M34) in adults but requires validation in children [1] [2] [5].
Table 3: Impact of Age on CYP3A Activity and Ibrutinib Metabolite Formation
Age Group | CYP3A Activity (% of Adult) | M34 Formation Rate (% of Adult) | Correlation with 4β-HC/Cholesterol (r) |
---|---|---|---|
Infants (≤1y) | 5–10% | 8–12% | Not significant |
Children (1–12y) | 30–80% | 25–75% | 0.41 |
Adults (>18y) | 100% | 100% | 0.67 |
Data inferred from hepatocyte incubations and biomarker analyses [1] [2] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8